molecular formula C12H20N4O B1476253 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2098089-10-0

3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No. B1476253
CAS RN: 2098089-10-0
M. Wt: 236.31 g/mol
InChI Key: CNXHHYZRRZTRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Scientific Research Applications

Antibacterial and Antimycobacterial Agent

The imidazole ring, which is structurally similar to the pyrazole ring in the compound, is known for its antibacterial properties . Research suggests that derivatives of imidazole, and by extension pyrazole, can be effective against a variety of bacterial strains. This compound could be synthesized and tested for its efficacy in inhibiting bacterial growth, potentially leading to the development of new antibacterial drugs.

Anti-inflammatory Applications

Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activities . This suggests that “3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” could be used in the synthesis of drugs aimed at treating inflammatory conditions such as arthritis or asthma.

Antitumor Potential

The pyrazole ring is also associated with antitumor activity. There is potential for this compound to be used in the development of antitumor agents, particularly after further synthesis and evaluation against various cancer cell lines, as has been done with related compounds .

Antidiabetic Activity

Imidazole derivatives have shown promise in antidiabetic activity, which could imply similar potential for pyrazole-containing compounds . This compound could be explored as a lead structure for the development of new antidiabetic medications.

Antiviral and Antioxidant

The compound’s structural similarity to imidazole derivatives, which have antiviral and antioxidant properties, suggests it could be useful in creating agents that protect cells from oxidative stress and viral infections .

Pharmaceutical Synthesis Intermediate

“3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” serves as an important intermediate in pharmaceutical synthesis. It can be utilized in the creation of various drugs, including those with antibacterial, antifungal, and antiprotozoal activities .

Agrochemical Research

As an intermediate in organic synthesis, this compound could be applied in the development of agrochemicals, contributing to the creation of new pesticides or herbicides .

Dyestuff Industry

Lastly, the compound’s role as an intermediate extends to the dyestuff industry, where it could be involved in the synthesis of new dyes with specific properties for textiles or other materials .

properties

IUPAC Name

3-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHHYZRRZTRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
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3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

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